REACTION_SMILES
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[CH2:1]([CH3:2])[c:3]1[cH:4][c:5]2[n:6]([c:7](=[O:16])[c:8]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[cH:9][nH:10]2)[cH:17]1.[CH3:18][OH:19]>>[CH2:1]([CH3:2])[c:3]1[cH:4][c:5]2[n:6]([c:7](=[O:16])[c:8]([C:11](=[O:12])[OH:13])[cH:9][nH:10]2)[cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1c[nH]c2cc(CC)cn2c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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CCc1cc2[nH]cc(C(=O)O)c(=O)n2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |